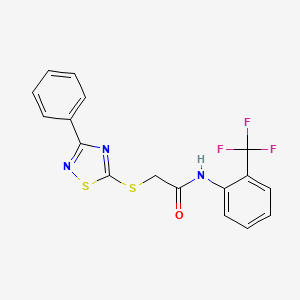

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a phenyl group, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or amines.

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Structure

The compound features a thiadiazole ring, a phenyl group, and a trifluoromethyl group, which contribute to its unique chemical properties. The presence of sulfur and nitrogen in the thiadiazole structure enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structural features suggest possible activity against various diseases:

- Antimicrobial Activity : Studies have shown that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively .

- Anticancer Properties : Preliminary evaluations indicate that this compound may possess anticancer activity. A study involving related thiadiazole derivatives demonstrated cytotoxic effects against several human cancer cell lines .

Case Study: Anticancer Evaluation

A series of related compounds were synthesized and tested for their cytotoxicity against human cancer cell lines. Notably, compounds with thiadiazole moieties showed promising results, leading to further investigations into the mechanism of action and structure-activity relationships .

Agriculture

Due to its bioactive properties, the compound is also being explored for use as a pesticide or herbicide:

- Pesticidal Activity : Thiadiazole derivatives have been noted for their effectiveness in disrupting essential biological processes in pests. The unique structural features of this compound may enhance its efficacy as an agricultural chemical.

Case Study: Pesticidal Efficacy

Research on similar compounds has highlighted their ability to inhibit growth in various agricultural pests. The mechanism often involves interference with metabolic pathways critical for pest survival .

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science:

- Synthesis of Advanced Materials : The thiadiazole ring is known for its role in creating materials with specific electronic and optical properties. This compound can serve as a building block in synthesizing novel polymers or coatings that exhibit desirable characteristics such as conductivity or photostability .

Medicinal Chemistry

In medicinal applications, the compound may interact with specific enzymes or receptors within microbial or cancer cells. These interactions can lead to inhibition of growth or induction of apoptosis.

Agriculture

In agricultural contexts, the compound may disrupt metabolic processes crucial for pest survival through targeted biochemical pathways.

Materials Science

In materials applications, the electronic properties enabled by the thiadiazole structure can be harnessed to create innovative materials with enhanced functionalities.

Wirkmechanismus

The mechanism of action of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed bioactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine

- 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

Uniqueness

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the thiadiazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Biologische Aktivität

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

The synthesis of this compound typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-thiol with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions. The reaction is usually performed in organic solvents like dichloromethane or chloroform with triethylamine as a base to neutralize the by-products formed during the reaction.

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring and trifluoromethyl group enhance its binding affinity towards certain enzymes or receptors, which can modulate various biological processes. This interaction may inhibit specific pathways involved in disease progression, particularly in cancer cells .

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing similar structures have shown cytotoxic effects against various human cancer cell lines. The MTT assay has been employed to evaluate the metabolic activity of viable cells, demonstrating that these compounds can effectively reduce cell viability in cancer models such as K562 chronic myelogenous leukemia cells .

Table 1: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can exhibit both antibacterial and antifungal activities. The presence of the thiadiazole moiety is crucial for enhancing the bioactivity against various pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 20 | |

| Compound C | C. albicans | 10 |

Case Studies

- Antitumor Evaluation : A study focused on a series of thiadiazole derivatives demonstrated their potential as antitumor agents through in vitro assays against several cancer cell lines. The results indicated that modifications to the thiadiazole structure could significantly enhance cytotoxicity .

- Antibacterial Screening : Another investigation assessed the antibacterial efficacy of various thiadiazole compounds against gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity, suggesting their potential use as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide?

- Methodological Answer: The synthesis of thiadiazole-containing acetamides typically involves multi-step procedures. For example, the formation of the 1,2,4-thiadiazole ring can be achieved via cyclization of thiosemicarbazide intermediates under reflux conditions. Subsequent thioetherification with chloroacetamide derivatives in the presence of triethylamine as a base is a common approach . Key parameters include solvent selection (e.g., toluene/water mixtures), temperature control (reflux at 80–100°C), and stoichiometric ratios of sodium azide or chloroacetyl chloride. Purity (>95%) is confirmed via HPLC or TLC using hexane:ethyl acetate (9:1) solvent systems .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, 19F) to confirm the trifluoromethyl group and aromatic substituents.

- FT-IR to identify thioamide (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) to resolve the 3D structure, as demonstrated for similar thiadiazole derivatives .

Q. What preliminary assays are recommended to evaluate biological activity?

- Methodological Answer: Prioritize in vitro assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, using cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be explored for this compound’s derivatives?

- Methodological Answer: Synthesize analogs with variations in:

- Thiadiazole substituents : Replace the phenyl group with methoxy or halogenated aryl rings to assess electronic effects .

- Acetamide side chains : Modify the trifluoromethylphenyl group to study steric and lipophilic contributions.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like bacterial DNA gyrase or human topoisomerase IIα . Correlate computational results with experimental IC₅₀ values to validate SAR hypotheses .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer: Discrepancies often arise from solvation effects or conformational flexibility. Address these by:

- Performing molecular dynamics simulations (e.g., GROMACS) to model ligand-protein interactions in explicit solvent .

- Reassessing dose-response curves under varied conditions (e.g., pH, serum content) to identify confounding factors .

- Cross-validating with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Cytotoxicity screening : Use primary hepatocytes or HEK293 cells to assess organ-specific toxicity at 24–72 hr exposures .

- ADMET prediction tools : Utilize SwissADME or ProTox-II to estimate bioavailability, BBB penetration, and hERG inhibition risks .

Eigenschaften

IUPAC Name |

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-25-16-22-15(23-26-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFAEXVNUCUQEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.